2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzonitrile is a complex organic compound that features a unique structural framework This compound is characterized by the presence of a pyrazole ring, an azabicyclo[321]octane moiety, and a benzonitrile group
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound acts as a highly potent and selective inhibitor of JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK2 or JAK3 is greater than 1 µM .
Biochemical Pathways
The compound affects the JAK signaling pathways , which are involved in the transduction of cytokines, the molecular messengers that trigger the inflammatory and immune responses . By inhibiting JAK1 and TYK2, the compound reduces the overactive cytokine response that leads to inflammation, causing autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling (IC50 = 0.6 µM) with greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays .
Result of Action
The compound demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the pyrazole ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions, and finally, the benzonitrile group is attached through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce reaction times, and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Shares the pyrazole ring and exhibits similar biological activities.
[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Contains a triazole ring and is used in energetic materials.
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: Features a pyrazole ring and is investigated as a selective TYK2 inhibitor.
Uniqueness
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Its structural framework allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-12-13-4-1-2-5-17(13)24(22,23)21-14-6-7-15(21)11-16(10-14)20-9-3-8-19-20/h1-5,8-9,14-16H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUUEHHJQGUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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